1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide
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Overview
Description
1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a morpholinosulfonyl group attached to a benzoyl moiety, which is further connected to an indoline-2-carboxamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached via nucleophilic substitution, where the benzoyl-indoline intermediate reacts with morpholinosulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Morpholinosulfonyl chloride, amines, thiols, and other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide can be compared with other similar compounds, such as:
2-(4-(Morpholinosulfonyl)benzyl)isoindoline-1,3-dione: This compound has a similar morpholinosulfonyl group but differs in the core structure, which is an isoindoline-1,3-dione instead of an indoline-2-carboxamide.
Indole-2-carboxamides: These compounds share the indole-2-carboxamide core but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₁₅H₁₈N₄O₃S
- CAS Number : 1099658-16-8
This compound features a morpholino sulfonyl group, which is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to interact with:
- Insulin-Like Growth Factor I Receptors (IGF-IR) : The compound acts as an inhibitor of IGF-IR, which is implicated in various cancers. Inhibition of this receptor can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Protein Kinases : It may also affect the activity of several protein kinases involved in cell signaling, further influencing cellular processes such as metabolism and growth .
Anticancer Activity
This compound has demonstrated significant anticancer properties across various cancer cell lines. For instance:
- In Vitro Studies : The compound exhibited cytotoxic effects against human breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cells with IC50 values ranging from 0.5 to 5 µM .
- Mechanisms : The anticancer activity is believed to involve the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases .
Antimicrobial Activity
Research indicates that the compound may possess antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are still under investigation.
Study 1: Inhibition of IGF-IR
A study focused on the inhibition of IGF-IR by this compound revealed that treatment resulted in decreased phosphorylation of downstream signaling molecules, leading to reduced cell proliferation in vitro. This suggests a potential application in targeted cancer therapies .
Study 2: Cytotoxicity Profile
Another investigation assessed the cytotoxicity of the compound across multiple cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. This study highlights the compound's potential as a lead candidate for further development in oncology .
Comparative Analysis with Similar Compounds
The following table compares the biological activities of this compound with other related indole derivatives:
Compound Name | IC50 (µM) | Targeted Activity |
---|---|---|
This compound | 0.5 - 5 | Anticancer (MCF7, HCT116, A549) |
Quinoline derivative | 0.12 | Antiplasmodial against Plasmodium falciparum |
Indole derivative | 0.34 | Anticancer (MCF7, A549) |
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c21-19(24)18-13-15-3-1-2-4-17(15)23(18)20(25)14-5-7-16(8-6-14)29(26,27)22-9-11-28-12-10-22/h1-8,18H,9-13H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZKMYBCEVNCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C(CC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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